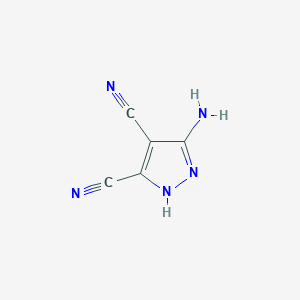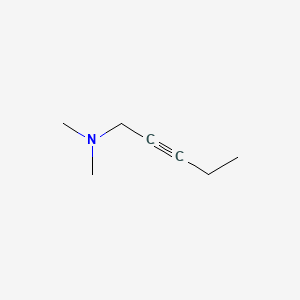
3-amino-1H-pyrazole-4,5-dicarbonitrile
Descripción general
Descripción
3-amino-1H-pyrazole-4,5-dicarbonitrile is a chemical compound with the CAS Number: 54385-49-8 . It has a molecular weight of 133.11 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . One method involves a multicomponent reaction with thermal and microwave activation . Another study reported the use of microwave-mediated chemistry conducted in heavy-walled Pyrex tubes fitted with PCS cap .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H3N5/c6-1-3-4(2-7)9-10-5(3)8/h(H3,8,9,10) . This compound consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
The chemical reactivity of this compound has been explored in various studies . For instance, one study proposed a mechanism where an intermediate was reacted with the acidic part of the catalyst .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point range of 250-252 degrees Celsius .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has demonstrated that pyrazole derivatives, including those structurally related to 3-amino-1H-pyrazole-4,5-dicarbonitrile, show significant potential as corrosion inhibitors for various metals in acidic environments. For instance, certain heterocyclic derivatives have been studied for their corrosion inhibition and adsorption properties on C-steel surfaces in HCl, indicating increased corrosion inhibition efficiency with higher concentrations of the inhibitor but a decrease with rising temperatures (Hameed et al., 2020). Similarly, pyranopyrazole derivatives were found to effectively inhibit mild steel corrosion in HCl solution, with the efficiency of studied inhibitors increasing with concentration (Yadav et al., 2016).
Green Chemistry and Catalysis
The use of sodium ascorbate as a catalyst for the green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles highlights the environmentally friendly approach to producing these compounds. This method emphasizes time-saving, minimal waste, and the avoidance of hazardous solvents or catalysts, making it a significant step towards sustainable chemistry (Kiyani & Bamdad, 2018).
Antiviral Research
Some derivatives of 3-amino-1H-pyrazole-4-carbonitrile have shown promising antiviral activity. For example, specific pyrazole and fused pyrazolopyrimidines synthesized from a derivative were evaluated against herpes simplex virus type-1 (HSV-1), demonstrating potential as antiviral agents (Rashad et al., 2009).
Antimicrobial and Antitumor Activity
The synthesis of novel pyrazole derivatives and their evaluation for antimicrobial and antitumor activities have been subjects of interest. Certain synthesized compounds based on the pyrazole structure have shown significant effects against laryngeal epidermoid carcinoma cells, indicating their potential in cancer treatment (Abdel‐Latif et al., 2016). Additionally, Schiff bases derived from pyrazole-carboxaldehydes have exhibited excellent antimicrobial activities, underscoring their pharmaceutical potential (Puthran et al., 2019).
Spectroscopic and Structural Studies
Spectroscopic and structural investigations of pyrazolecarbonitrile derivatives have provided valuable insights into their chemical properties and interactions. For instance, studies on the electronic properties of fluoropyrazolecarbonitrile derivatives and their spectral properties upon adsorption with fullerene highlight the compound's potential in materials science and biochemistry (2022).
Safety and Hazards
The safety information for 3-amino-1H-pyrazole-4,5-dicarbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-amino-1H-pyrazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5/c6-1-3-4(2-7)9-10-5(3)8/h(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPICOUKAFAPIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NN=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320676 | |
| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54385-49-8 | |
| Record name | 54385-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions 3,4-Dicyano-5-aminopyrazole (also known as 3-amino-1H-pyrazole-4,5-dicarbonitrile) is known to undergo?
A1: 3,4-Dicyano-5-aminopyrazole exhibits reactivity with various reagents. For instance, it reacts with ethyl orthoformate [] and dimethylformamide diethylacetal []. These reactions highlight the versatile reactivity of the cyano and amino groups present in the molecule, offering potential routes for further synthetic modifications.
Q2: Has 3,4-Dicyano-5-aminopyrazole been explored in the context of metal complexation?
A2: Yes, research indicates that 3,4-Dicyano-5-aminopyrazole can act as a ligand in coordination chemistry. Specifically, it forms complexes with anhydrous divalent transition metal chlorides, and these complexes can further react with triphenylphosphine []. This suggests potential applications in materials science or catalysis.
Q3: Are there any studies highlighting the use of 3,4-Dicyano-5-aminopyrazole as a building block for more complex molecules?
A3: While the provided abstracts don't delve into detailed synthetic applications, one study showcases the synthesis of 3-cyano-4,6-bis(methylthio)pyrazolo[3,4-d]pyrimidine 1-riboside []. This example demonstrates the potential of using similar pyrazole derivatives in constructing elaborate heterocyclic systems, which are often found in biologically active compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















